N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine, also known as JWH-018, is a synthetic cannabinoid (SC) belonging to the aminoalkylindole group. [] SCs are a class of psychoactive substances that mimic the effects of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. [] JWH-018 has been used in scientific research to investigate the endocannabinoid system and its potential therapeutic applications.
This compound falls under the category of synthetic cannabinoids, which are designed to interact with the endocannabinoid system, specifically targeting the cannabinoid receptors CB1 and CB2. Synthetic cannabinoids have been studied for their analgesic, anti-inflammatory, and psychoactive properties, making them significant in both therapeutic and recreational contexts .
The synthesis of N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine typically involves several key steps:
The molecular structure of N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine features:
The compound's three-dimensional conformation can be analyzed using computational chemistry methods, revealing insights into its binding interactions with cannabinoid receptors .
N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine participates in various chemical reactions:
The mechanism of action for N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine primarily involves its agonistic activity at cannabinoid receptors:
N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine exhibits several notable physical and chemical properties:
Physical characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm its structure and purity .
N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine has several scientific applications:
The proliferation of synthetic cannabinoids began in earnest around 2008, when herbal mixtures branded as "Spice," "K2," or "Yucatan Fire" appeared in European and North American markets. These products were marketed as legal incense or potpourri with disclaimers stating "not for human consumption," yet their psychoactive properties drove widespread misuse. The rapid emergence was fueled by online distribution networks and specialized "head shops," allowing manufacturers to circumvent drug control laws through continuous molecular modification. Early products contained first-generation SCs like JWH-018 and CP-47,497, but enforcement actions prompted replacement with carboxamide-type SCs incorporating amino acid derivatives. This structural evolution enabled distributors to exploit legal loopholes while maintaining or increasing pharmacological potency [2] [5].
N-[(1-Pentyl-1H-indazol-3-yl)carbonyl]-L-valine features prominently in this evolutionary trajectory as a metabolic marker and synthetic precursor. Its detection in biological samples correlates with exposure to potent tert-leucinate/valinate SCs like MDMB-PINACA, which emerged as controlled substances were scheduled. Between 2015-2020, these compounds dominated European drug surveillance reports, with seizures increasing by over 200% in some jurisdictions. The compound's identification in urine and serum provides forensic evidence of specific SC consumption, as it arises from ester hydrolysis of parent drugs designed for high receptor affinity and delayed metabolic clearance. This hydrolysis pathway extends detection windows compared to parent compounds, making it valuable for biomonitoring [1] [6] [7].
Table 1: Global Emergence Timeline of Carboxamide Synthetic Cannabinoids Featuring Valine/Indazole Scaffolds
Period | Market-Generational Shift | Key Compounds | Detection Frequency of N-[(1-Pentyl-1H-indazol-3-yl)carbonyl]-L-valine Metabolite |
---|---|---|---|
2008-2011 | First-wave naphthoylindoles | JWH-018, JWH-073 | Not detected |
2012-2015 | Second-wave benzoylindoles | JWH-250, RCS-4 | Rare |
2016-2020 | Third-wave amino acid SCs | MDMB-PINACA, 5F-ADB | Widespread in urine samples (>80% of SC-positive cases) |
2021-Present | Fourth-wave tail-modified SCs | MDMB-4en-PINACA | Persistent (~60% of cases) alongside new metabolites |
Carboxamide synthetic cannabinoids follow a modular architectural principle comprising four key subunits: the indazole core, pentyl tail, carboxamide linker, and amino acid head. This design optimizes CB1 receptor binding while enabling rapid structural variation to evade legal controls. The indazole core provides a rigid heterocyclic scaffold that enhances receptor affinity compared to indole analogs. Attached at the N1 position, the pentyl tail (C5H11-) mimics THC's alkyl chain, with optimal lengths of 4-9 carbons maximizing lipophilicity and membrane penetration. Molecular modeling indicates the pentyl group occupies a hydrophobic pocket in the CB1 receptor, with longer chains (e.g., 5-fluoropentyl) introducing steric constraints that alter binding kinetics [4] [7].
N-[(1-Pentyl-1H-indazol-3-yl)carbonyl]-L-valine embodies the integration of three subunits: the indazole core, pentyl tail, and valine head connected via a carboxamide linker. Its chemical structure features:
The compound exists in two primary forms: the free acid (C₁₈H₂₅N₃O₃; MW 331.4 g/mol) and its methyl ester derivative (MDMB-PINACA; C₂₀H₂₉N₃O₃; MW 359.5 g/mol). The esterification state dictates pharmacological activity: esterified forms act as potent CB1 agonists (EC₅₀ = 0.24 nM for MDMB-PINACA), while hydrolysis to the free acid generates an inactive metabolite critical for excretion. This structural duality underscores the compound's dual role as a metabolic product and synthetic intermediate in clandestine SC production [1] [6] [7].
Table 2: Structural Parameters of *N-[(1-Pentyl-1H-indazol-3-yl)carbonyl]-L-valine and Derivatives*
Parameter | Free Acid Form | Methyl Ester (MDMB-PINACA) | Significance |
---|---|---|---|
Molecular Formula | C₁₈H₂₅N₃O₃ | C₂₀H₂₉N₃O₃ | Determines mass spectrometry signatures |
Molecular Weight | 331.4 g/mol | 359.5 g/mol | Impacts chromatographic retention |
CAS Number | 1890250-16-4 | 1971007-99-4 | Unique identifiers for forensic databases |
Key Functional Groups | Carboxylic acid | Methyl ester | Ester dictates receptor activity; acid enables excretion |
Stereochemical Center | (S)-configuration | (S)-configuration | Essential for high CB1 affinity |
Metabolic transformation of ester-based synthetic cannabinoids generates N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine as the primary dealkylation product, serving as a definitive biomarker of SC exposure. This hydrolysis occurs predominantly via hepatic carboxylesterases (CES1/2), converting active parent compounds like MDMB-PINACA into inactive carboxylic acids. In vitro studies using pooled human liver microsomes demonstrate rapid conversion kinetics, with intrinsic clearance (CLint) values exceeding 2000 mL min⁻¹ kg⁻¹ for some SCs. However, the free acid's physicochemical properties—particularly high plasma protein binding (89-99.5%)—significantly delay elimination, leading to extended urinary detection windows compared to parent compounds [3] [7].
The metabolite's accumulation influences neuronal environments through mechanisms extending beyond receptor inactivation. Cell-based assays using U87 glioblastoma models (representing astrocytic function) reveal that 100-200 μM concentrations disrupt glutamate transporters:
These shifts potentially contribute to excitotoxic signaling in chronic SC users, independent of direct CB1 activation. The high lipophilicity (Log D₇.₄ ≈ 3.5) of the valine metabolite facilitates tissue distribution, with adipose acting as a reservoir that slowly releases the compound back into circulation. This redistribution prolongs urinary detectability to weeks post-exposure, contrasting sharply with parent SCs typically cleared within days. Consequently, forensic analyses increasingly target this metabolite in urine screening protocols using liquid chromatography-tandem mass spectrometry (LC-MS/MS), leveraging its stability and diagnostic specificity for amino acid-derived SCs [3] [7].
Table 3: Metabolic and Analytical Profile of *N-[(1-Pentyl-1H-indazol-3-yl)carbonyl]-L-valine*
Parameter | Findings | Toxicological Significance |
---|---|---|
Primary Formation Pathway | Carboxylesterase-mediated hydrolysis | Inactivates parent SC; generates biomarker |
Plasma Protein Binding | 89-99.5% | Limits renal filtration; prolongs half-life |
Tissue Distribution | High adipose affinity; slow redistribution | Extends detection window to weeks |
GLT-1/GLAST Modulation | 35-50% reduced expression in U87 cells | Potential excitotoxicity via glutamate dysregulation |
Urinary Detection Window | Up to 3 weeks post-exposure | Superior to parent SCs for monitoring programs |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: